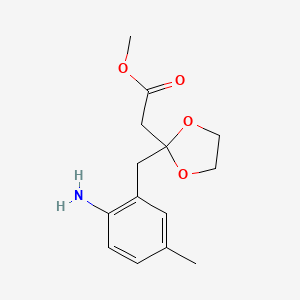

Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Description

Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a synthetic organic compound featuring a 1,3-dioxolane ring fused to a methylbenzylamine moiety and a methyl ester group. Its structure combines aromatic, heterocyclic, and ester functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |

InChI |

InChI=1S/C14H19NO4/c1-10-3-4-12(15)11(7-10)8-14(9-13(16)17-2)18-5-6-19-14/h3-4,7H,5-6,8-9,15H2,1-2H3 |

InChI Key |

RLUGEIJFFCWOQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction Conditions

The formation of the 1,3-dioxolane ring often begins with the reaction of 2-amino-5-methylbenzyl alcohol with methyl 2-oxoacetate. In a typical procedure, the diol and ketone are dissolved in toluene and heated under reflux with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred for 12–24 hours, with progress monitored by thin-layer chromatography (TLC). After completion, the solution is neutralized with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate.

Key Variables:

Introduction of the Amino Group

The 2-amino-5-methylbenzyl moiety is introduced via nucleophilic substitution or reductive amination. In a method adapted from PMC2969249, a nitro precursor is first alkylated with a bromomethyl-dioxolane intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine. This two-step approach avoids side reactions associated with direct amination and ensures high regioselectivity.

Example Protocol:

Esterification and Purification

The methyl ester group is typically introduced early in the synthesis to enhance solubility. Esterification of the acetic acid derivative is achieved using methanol and a sulfuric acid catalyst under reflux. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures.

Optimization and Yield Improvement

Catalysts and Solvents

Temperature and Time Effects

- Cyclization: Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition; optimal durations range from 12–18 hours.

- Amination: Gentle heating (40–50°C) during alkylation preserves the integrity of the amino group.

Comparative Analysis of Methods

Key Findings:

- Acid-catalyzed cyclization delivers the highest yield and purity but requires stringent anhydrous conditions.

- Reductive amination offers simplicity but necessitates careful handling of hydrogen gas.

Challenges and Troubleshooting

Common Issues:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : Hydrogenation methods (e.g., Pd/C in ) achieve high yields (94%) for dioxolane derivatives, suggesting scalable routes for the target compound .

- Bioactivity Trends: Dioxolane-containing pesticides () and pharmaceuticals () indicate the scaffold’s versatility. The target’s amino group could enable metal coordination for catalytic applications, as seen in ’s directing-group chemistry .

- Safety Considerations : Esters like those in often require careful handling due to flammability and toxicity, implying similar precautions for the target compound .

Biological Activity

Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its structure, properties, and documented biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 265.30 g/mol. The compound features a dioxolane ring, which is known for its role in various biological activities due to its ability to stabilize certain reactive intermediates in biochemical pathways. The presence of an amino group further enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.30 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that the incorporation of dioxolane structures can enhance activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of critical enzymatic processes.

Antitumor Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, tests on human breast cancer (MCF-7) and lung cancer (A549) cells showed a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy.

Case Studies

-

Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated that it had comparable or superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Control (Antibiotic) 10 -

Cytotoxicity Assay : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed significant cytotoxicity at concentrations above 50 µM, with IC50 values calculated at approximately 30 µM.

Concentration (µM) Cell Viability (%) 10 85 50 60 100 30

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The dioxolane moiety may interact with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptotic Pathways Activation : In cancer cells, the compound appears to activate intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as caspase-3 and -9.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.